rel-cis-Pinic acid

描述

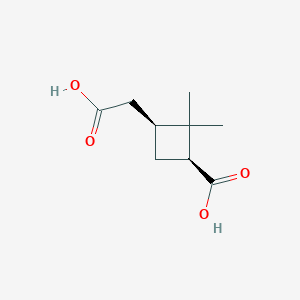

rel-cis-Pinic acid is a cyclobutane derivative with a unique structure characterized by a cyclobutane ring substituted with a carboxyl group and an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rel-cis-Pinic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a carboxylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

化学反应分析

OH Radical Oxidation in Aqueous Phase

rel-cis-Pinic acid undergoes hydroxyl radical (OH)-initiated oxidation in aqueous environments, yielding products critical to SOA evolution:

-

Primary products : norpinic acid (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) via decarboxylation and functionalization pathways .

-

pH-dependent yields :

Reaction Kinetics with OH Radicals

Bimolecular rate coefficients (k<sub>OH</sub>) for this compound oxidation by OH radicals vary with pH:

Heterogeneous Dimerization Reactions

This compound participates in particle-phase accretion chemistry, forming low-volatility dimer esters under synergistic O<sub>3</sub> + OH oxidation:

-

Key dimer esters :

Acid-Catalyzed Degradation Pathways

Under acidic aerosol conditions (pH < 4), this compound exhibits:

-

Enhanced solubility : 0.43 mmol·dm<sup>−3</sup> at 298 K due to protonation of carboxyl groups .

-

Oligomer breakdown : Degradation of early-stage dimers (e.g., MW 358/368 Da) into smaller acids like terpenylic acid (m/z 171) .

Photochemical Stability

This compound demonstrates limited direct photolysis but participates in indirect photochemical processes:

-

Hydroperoxide formation : Reaction with atmospheric oxidants produces pinic hydroperoxide (m/z 217), identified via MS/MS fragmentation .

-

Lifetime in aerosols : ~12–24 hours under typical tropospheric OH concentrations (1.5 × 10<sup>6</sup> molecules·cm<sup>−3</sup>) .

Chirality and Reaction Dynamics

The chiral ratio of this compound enantiomers (E1:E2) remains conserved (∼1:1) during atmospheric processing, reflecting retention of precursor α-pinene chirality. No enantiomer-specific reactivity differences are observed in oxidation or dimerization .

This synthesis highlights this compound’s dual role as a reactive intermediate and stable tracer in atmospheric chemistry, with implications for SOA formation, cloud nucleation, and air quality modeling.

科学研究应用

2.1 Antimicrobial Activity

Research indicates that rel-cis-pinic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various pathogens has been documented, suggesting potential applications in pharmaceuticals . The compound's ability to modulate immune responses further enhances its therapeutic potential.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several α-pinene derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, showcasing its potential as a natural antibacterial agent .

Material Science Applications

3.1 Polymer Synthesis

This compound serves as a monomer for synthesizing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability. Research has demonstrated that polymers derived from pinic acid exhibit favorable thermal stability and mechanical strength, making them suitable for various applications ranging from packaging materials to biomedical devices .

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Poly(this compound) | 45 | 220 |

| Blends with PLA | 50 | 210 |

作用机制

The mechanism of action of rel-cis-Pinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Similar compounds include other cyclobutane derivatives with carboxyl and acetic acid groups, such as:

- [(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]propionic acid

- [(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]butyric acid .

Uniqueness

rel-cis-Pinic acid is unique due to its specific stereochemistry and the presence of both carboxyl and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

rel-cis-Pinic acid is a significant oxidation product of α-pinene, a prevalent monoterpene emitted from various terrestrial vegetation sources. This compound has garnered attention due to its potential biological activities, particularly in the context of human health and environmental science. Understanding the biological activity of this compound is crucial for assessing its implications in toxicology, pharmacology, and environmental health.

This compound can be derived from the atmospheric oxidation of α-pinene, leading to its formation through complex photochemical reactions. Its chemical structure allows it to interact with various biological pathways, including those involved in inflammation, oxidative stress, and cellular signaling.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Oxidative Stress Modulation

The compound has been implicated in the modulation of oxidative stress within cells. A study involving lung cell lines (A549 and BEAS-2B) revealed that exposure to α-pinene-derived secondary organic aerosols, including this compound, led to increased reactive oxygen species (ROS) production. This oxidative stress was associated with cytotoxic effects, particularly in bronchial epithelial cells . The ability of this compound to influence ROS levels highlights its dual role as both a potential therapeutic and a toxicological concern.

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Research has indicated effectiveness against bacterial strains and viruses, suggesting its utility in developing novel antimicrobial agents . The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Study 1: Lung Cell Response to α-Pinene SOA

A study assessed the effects of α-pinene-derived secondary organic aerosols on lung cells, focusing on this compound as a key component. The findings indicated that exposure resulted in significant cytotoxicity and increased oxidative stress markers in BEAS-2B cells at concentrations as low as 200 μg/mL. The IC50 values were determined to be 912 μg/mL at 24 hours and 230 μg/mL at 48 hours post-exposure .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at concentrations ranging from 100 to 300 μg/mL. The study concluded that this compound could serve as a natural antimicrobial agent with potential applications in food preservation and medical therapeutics .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVONNIFUFSRKZ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1C(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1C(=O)O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208651-71-2 | |

| Record name | (1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。